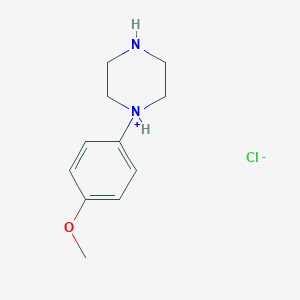

1-(4-Methoxyphenyl)piperazine hydrochloride

Descripción general

Descripción

1-(4-Metoxifenil)piperazina (clorhidrato) es un derivado de piperazina conocido por sus propiedades euforizantes y estimulantes, que son comparables a las producidas por la anfetamina . Se utiliza a menudo en investigación científica y aplicaciones forenses debido a sus propiedades químicas únicas y sus efectos.

Métodos De Preparación

La síntesis de 1-(4-Metoxifenil)piperazina (clorhidrato) normalmente implica la reacción de 4-metoxianilina con piperazina en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un disolvente adecuado y un catalizador para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar técnicas más avanzadas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Oxidation

1-(4-Methoxyphenyl)piperazine hydrochloride can undergo oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the hydroxy group can form quinone derivatives.

Reduction

Reduction reactions may involve reducing agents like lithium aluminum hydride. The compound can be reduced to form amine derivatives.

Substitution

The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions. The hydroxy group can also be substituted with other functional groups using appropriate reagents and conditions.

Cyclization

1-(4-Hydroxyphenyl)piperazine hydrochloride can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

-

Solvents: methanol, dimethyl sulfoxide

-

Reaction Temperatures: ranging from room temperature to elevated temperatures

-

Oxidizing agents: potassium permanganate

-

Reducing agents: sodium borohydride

Reactions of Piperazines

-

1-(2-methoxyphenyl)piperazine was alkylated with N-(4- bromobutyl)phthalimide and cleaved with hydrazine hydrate to give 4-(4-(2-methoxyphenyl)piperazine-1-yl)butan-1-amine .

-

The reaction of l-halo-3-(2,6-dioxopiperidin-lyl) propane with 1- (2-methoxy phenyl) piperazine hydrochloride can be carried out in the presence of a base and a catalyst in a solvent .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Uroselective α1-Adrenoceptor Antagonism

Research indicates that p-MeOPP and its derivatives exhibit selective antagonism at α1-adrenoceptors. This property is particularly relevant in the treatment of BPH, where the modulation of these receptors can lead to improved urinary flow and reduced symptoms associated with prostate enlargement. The compound's selectivity for α1 over α2 receptors enhances its therapeutic profile by minimizing side effects commonly associated with non-selective agents .

2. Psychopharmacological Effects

Piperazine derivatives, including p-MeOPP, have been studied for their psychotropic effects. These compounds are reported to exhibit stimulant-like properties similar to amphetamines, which has implications for their potential use in treating mood disorders or as recreational substances. However, the safety and efficacy of such applications require thorough investigation due to the associated risks of abuse and toxicity .

Toxicological Studies

1. Detection of Abuse

A significant body of research focuses on the detection of piperazine derivatives like p-MeOPP in biological samples. Studies have developed rapid analytical methods for identifying these compounds in cases of suspected abuse. The detection methods are crucial for clinical toxicology, enabling healthcare providers to diagnose and manage poisoning cases effectively .

2. Adverse Effects

The adverse effects associated with piperazine derivatives include tachycardia, hypertension, and neurological symptoms such as seizures and agitation. Understanding these effects is vital for ensuring patient safety during therapeutic use or in cases of overdose .

Case Studies

Mecanismo De Acción

El mecanismo de acción de 1-(4-Metoxifenil)piperazina (clorhidrato) implica su interacción con los sistemas de neurotransmisores. Se cree que tiene un mecanismo de acción mixto, con propiedades tanto serotoninérgicas como dopaminérgicas antagonistas. Esto significa que puede influir en los niveles y la actividad de la serotonina y la dopamina en el cerebro, lo que lleva a sus efectos estimulantes y euforizantes .

Comparación Con Compuestos Similares

1-(4-Metoxifenil)piperazina (clorhidrato) se puede comparar con otros derivados de piperazina, como:

- 1-(3-Clorofenil)piperazina (clorhidrato)

- 1-(2-Fluorofenil)piperazina

- 1-(4-Clorobenzhidril)piperazina

- 1-(4-Trifluorometilfenil)piperazina

Estos compuestos comparten características estructurales similares, pero difieren en sus sustituyentes específicos, lo que puede llevar a variaciones en sus propiedades químicas y efectos biológicos. La singularidad de 1-(4-Metoxifenil)piperazina (clorhidrato) radica en su grupo metoxilo, que contribuye a su perfil farmacológico distintivo .

Actividad Biológica

1-(4-Methoxyphenyl)piperazine hydrochloride, also known as MeOPP, is a piperazine derivative that has garnered attention for its diverse biological activities, particularly within the central nervous system. This article compiles recent findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 265.2 g/mol

- CAS Number : 70849-64-8

This compound exhibits a mixed mechanism of action, primarily acting as a serotonergic agent and a dopamine antagonist . Its serotonergic activity suggests potential applications in treating mood disorders, while its dopamine antagonism may be relevant for managing psychotic symptoms. The compound has been compared to other psychoactive substances, particularly for its effects on mood and cognition, paralleling the effects of 3,4-methylenedioxymethamphetamine (MDMA) in enhancing emotional and cognitive functions .

Central Nervous System Effects

Research indicates that MeOPP can influence neurotransmitter levels, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NA). Increased levels of these neurotransmitters can lead to both desired effects and adverse reactions, including:

Toxicity Profile

MeOPP is classified as toxic if ingested and can cause skin irritation. Studies have shown that it can lead to various side effects such as tachycardia, hypertension, pupil dilation, and potential seizures . Its metabolites have been detected in biological samples using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS), highlighting the importance of careful handling in laboratory settings .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique properties of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine (MDMA) | Piperazine derivative | Known for empathogenic effects |

| 1-(3-Methoxyphenyl)piperazine | Methoxy group | Different phenolic positioning affects activity |

| N,N-Dimethylpiperazine | Piperazine base | Lacks aromatic substitution, altering effects |

| 1-(2-Methoxyphenyl)piperazine | Methoxy group | Variations in biological activity |

These comparisons illustrate how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Study on Neurotransmitter Levels

In a study assessing the pharmacological profile of piperazine derivatives, it was found that MeOPP significantly increased the levels of dopamine and serotonin in animal models. This increase correlated with enhanced locomotor activity and potential entactogenic effects similar to those observed with MDMA .

Toxicological Studies

Toxicological assessments revealed that MeOPP could cause hepatotoxicity at higher doses. Research indicated that combinations of piperazine derivatives could exacerbate these effects, suggesting a need for caution in clinical use .

Cytotoxic Activity

Recent studies have also evaluated the cytotoxic effects of MeOPP on various cell lines. It demonstrated concentration-dependent cytotoxicity, which raises concerns about its safety profile in therapeutic contexts. The research highlighted the need for further studies to explore its potential as a therapeutic agent while monitoring for adverse effects .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDUYKRPHHPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-47-5, 84145-43-7 | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50480212 | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-47-5, 70849-64-8, 84145-43-7 | |

| Record name | Piperazine, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-methoxyphenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARJ7BR8SNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.